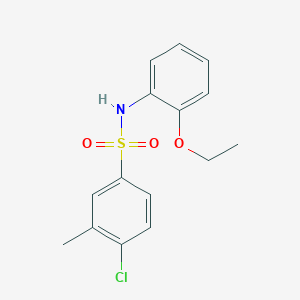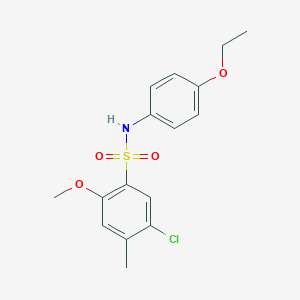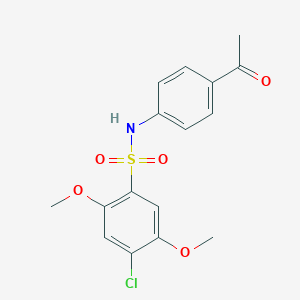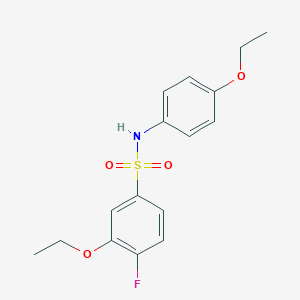
4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide (CEMBS) is a chemical compound that has gained attention in scientific research due to its potential applications in pharmaceuticals. CEMBS belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. In
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of CA activity. CA catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, which is essential for many physiological processes. Inhibition of CA by 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide disrupts this process, leading to a decrease in bicarbonate production and an increase in acidity in the affected tissues. This, in turn, may lead to the death of cancer cells or the reduction of intraocular pressure in glaucoma.
Biochemical and Physiological Effects
4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its inhibitory activity against CA, 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide has been found to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide has also been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide in lab experiments is its potent inhibitory activity against CA isoforms. This makes it a useful tool for studying the role of CA in various physiological processes. However, one limitation of using 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide is its potential toxicity, which may limit its use in vivo. Additionally, the synthesis of 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide is a multistep process that requires specialized equipment and expertise, which may limit its availability to some researchers.
Orientations Futures
There are several future directions for research on 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of interest is the investigation of the potential applications of 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide in the treatment of other diseases, such as glaucoma, epilepsy, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide involves a multistep process that starts with the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base. The resulting intermediate is then treated with ammonia to yield 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide has been studied for its potential applications in the treatment of various diseases. One study found that 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase (CA) isoforms, which are enzymes involved in various physiological processes. Inhibition of CA has been linked to the treatment of glaucoma, epilepsy, and cancer. Another study showed that 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide has antitumor activity against human breast cancer cells, indicating its potential as a chemotherapeutic agent.
Propriétés
Formule moléculaire |
C15H16ClNO3S |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-15-7-5-4-6-14(15)17-21(18,19)12-8-9-13(16)11(2)10-12/h4-10,17H,3H2,1-2H3 |
Clé InChI |
TUNOIFFFKWCNBE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
